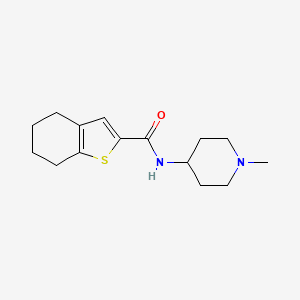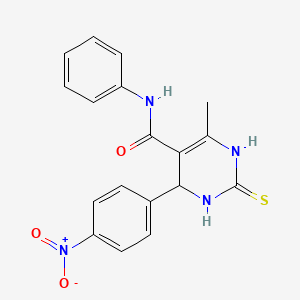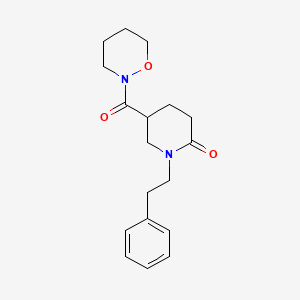
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide, also known as Bromadol or BDPC, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a potent painkiller that is structurally similar to fentanyl and tramadol. BDPC has been the subject of scientific research due to its potential as a new pain medication and its unique mechanism of action.
Wirkmechanismus
BDPC acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the analgesic effects of opioids. It also has an affinity for the delta-opioid receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects
BDPC has been shown to have a high binding affinity for the mu-opioid receptor and a lower affinity for the delta-opioid receptor. It has also been found to have a longer half-life than other opioids, which may contribute to its longer duration of action. BDPC has been shown to produce respiratory depression, similar to other opioids, but to a lesser extent.
Vorteile Und Einschränkungen Für Laborexperimente
BDPC has several advantages for laboratory experiments. It is highly potent and has a longer duration of action than other opioids, making it useful for studying the mechanisms of opioid action. However, its high potency also makes it difficult to work with, and it may pose a risk to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for BDPC research. One area of interest is its potential as a treatment for chronic pain. Another area of interest is its potential use in combination with other drugs, such as non-opioid analgesics or drugs that target different receptors in the brain. Additionally, further research is needed to fully understand the mechanisms of action of BDPC and its effects on the body.
Synthesemethoden
The synthesis of BDPC involves the reaction of 4-bromobenzaldehyde with 2-methyl-3-phenylpropanal in the presence of sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield BDPC.
Wissenschaftliche Forschungsanwendungen
BDPC has been studied for its potential use as a pain medication. In animal studies, it has been shown to be more potent than morphine and fentanyl in relieving pain. It has also been found to have a longer duration of action than other opioids, making it a promising candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12(11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFZEIGWMIYYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Bromo-phenyl)-2-methyl-3-phenyl-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)

![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)
![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)

![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)
